2-(chloromethyl)-3-ethylpyridine hydrochloride
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Overview
Description
2-(chloromethyl)-3-ethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group and an ethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
It’s worth noting that chloromethyl compounds are often involved in reactions that introduce a chloromethyl group into other molecules . This process, known as chloromethylation, can alter the properties of the target molecule, potentially influencing its biological activity.
Biochemical Pathways
Chloromethyl compounds can potentially influence a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The introduction of a chloromethyl group into a molecule can significantly alter its properties and potentially influence its biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-ethylpyridine hydrochloride typically involves the chloromethylation of 3-ethylpyridine. One common method includes the reaction of 3-ethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-ethylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylpyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Methylpyridine derivatives are formed.
Scientific Research Applications
2-(chloromethyl)-3-ethylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)pyridine hydrochloride
- 2-(chloromethyl)quinoline hydrochloride
- 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
Uniqueness
2-(chloromethyl)-3-ethylpyridine hydrochloride is unique due to the presence of both a chloromethyl and an ethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(chloromethyl)-3-ethylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMAOKXCSURAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388218-31-2 |
Source
|
Record name | 2-(chloromethyl)-3-ethylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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